molecular formula C4H4BrN3 B1521719 2-Bromopyrimidin-4-amine CAS No. 1160994-71-7

2-Bromopyrimidin-4-amine

Cat. No. B1521719
M. Wt: 174 g/mol
InChI Key: QILIOIATCPZRJQ-UHFFFAOYSA-N
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Description

“2-Bromopyrimidin-4-amine” is an organic compound with the molecular formula C4H4BrN3 . It is used as a pharmaceutical intermediate and is also an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields .


Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of “2-Bromopyrimidin-4-amine” is represented by the SMILES string NC1=NC=CC (Br)=N1 . The InChI key for this compound is MINURGGJJKMQQQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-Bromopyrimidin-4-amine” is a solid at room temperature . It is slightly soluble in water . The molecular weight of this compound is 174 .

Scientific Research Applications

Cine-Amination and Mechanisms

  • Research has investigated the cine-amination of various substituted bromopyrimidines, including 5-bromo-4-piperidinopyrimidine, leading to products like 2-amino-4-piperidinopyrimidine. The study suggests a possible SN(ANRORC) mechanism involving an open-chain intermediate in these reactions (Rasmussen et al., 1978).

Amination Reactions and Their Products

  • The amination of 2-bromo-4-phenylpyrimidine with potassium amide has been studied, producing compounds such as 2-amino-4-phenylpyrimidine. This process is explained by a mechanism that involves initial addition to position 6, subsequent ring-opening, and ring-closure (Kroon & Plas, 2010).

Synthesis of Enzyme Inhibitors

  • Methods for selective bromoacylation of side-chain amino groups on aminopyrimidines, like 2-amino-4-pyrimidinols, have been developed for synthesizing active-site-directed irreversible enzyme inhibitors. These methods are tailored based on the comparative base strengths and reactivities of the compounds involved (Baker et al., 1966).

Photochemistry of Aromatic Compounds

  • The influence of aliphatic amines on the photochemistry of bromopyrimidines, including derivatives like 5-bromopyrimidines, has been studied under UV irradiation. This research shows the formation of dehalogenated, methylated, and hydroxymethylated compounds (Nasielski et al., 1972).

Thiazolo[4,5-d]pyrimidine Derivatives

  • 4-Amino-5-bromo-2-substituted-aminopyrimidines have been synthesized from 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to thiazolo[4,5-d]pyrimidine derivatives. This synthesis involves treatment with ethanolic ammonia and secondary amines (Bakavoli et al., 2006).

Regioselective Displacement Reactions

  • A study on regioselective displacement of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine showed the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine. This research provides insights into the selective synthesis of substituted aminopyrimidines (Doulah et al., 2014).

Safety And Hazards

“2-Bromopyrimidin-4-amine” is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

properties

IUPAC Name

2-bromopyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-4-7-2-1-3(6)8-4/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILIOIATCPZRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671780
Record name 2-Bromopyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromopyrimidin-4-amine

CAS RN

1160994-71-7
Record name 2-Bromo-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160994-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromopyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BK Chan, EJ Hanan, KK Bowman… - Journal of Medicinal …, 2016 - ACS Publications
Inhibitors targeting the activating mutants of the epidermal growth factor receptor (EGFR) have found success in the treatment of EGFR mutant positive non-small-cell lung cancer. A …
Number of citations: 26 pubs.acs.org

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